2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine
Description
Quantum Chemical Investigations of Molecular Geometry
Density Functional Theory (DFT) Optimization Studies
The molecular geometry of 2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine has been extensively studied using DFT calculations. Optimized geometries were computed at the B3LYP/6-311++G(d,p) level of theory, a widely employed method for accurately predicting bond lengths, angles, and dihedral angles in heterocyclic systems.
Key findings include:
- Oxadiazole ring planarity : The 1,2,4-oxadiazole ring adopts a planar conformation due to resonance stabilization, with bond lengths between N–O and N–N atoms consistent with aromatic character.
- Cyclobutyl substituent geometry : The cyclobutyl group exhibits a puckered conformation, balancing ring strain and steric effects.
- Ethanamine side chain flexibility : The ethanamine moiety demonstrates rotational freedom around the C–C bond, enabling diverse conformations in solution.
Table 1: DFT-Optimized Parameters in Gas Phase and Solvent Environments
| Parameter | Gas Phase | Methanol | Water |
|---|---|---|---|
| Total Energy (Hartree) | –977.66671 | –977.67962 | –977.68004 |
| HOMO Energy (eV) | –7.34327 | –7.14136 | –7.13646 |
| LUMO Energy (eV) | –1.82153 | –1.73364 | –1.73228 |
| HOMO-LUMO Gap (eV) | 5.52174 | 5.40772 | 5.40418 |
| Dipole Moment (Debye) | 5.4687 | 7.0340 | 7.0857 |
Frontier Molecular Orbital (FMO) Analysis
Frontier molecular orbitals provide critical insights into electronic properties and reactivity. For this compound, key observations include:
- HOMO Distribution : The highest occupied molecular orbital (HOMO) is delocalized across the oxadiazole ring and cyclobutyl substituent, with significant electron density on the nitrogen and oxygen atoms.
- LUMO Characteristics : The lowest unoccupied molecular orbital (LUMO) is concentrated on the ethanamine side chain and adjacent carbons, indicating potential sites for electrophilic attack.
- HOMO-LUMO Gap : A ΔE of approximately 5.4 eV in the gas phase (reducing to 5.4 eV in polar solvents) suggests moderate reactivity, influenced by solvent polarization effects.
Table 2: FMO Energy Levels in Gas Phase and Solvent Environments
| Orbital Type | Gas Phase (eV) | Methanol (eV) | Water (eV) |
|---|---|---|---|
| HOMO | –7.34327 | –7.14136 | –7.13646 |
| LUMO | –1.82153 | –1.73364 | –1.73228 |
| HOMO–1 | –8.01103 | –8.11417 | –8.11961 |
| LUMO+1 | –1.20901 | –0.7943 | –0.78314 |
Energy levels computed at B3LYP/6-311++G(d,p).
Properties
IUPAC Name |
2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-5-4-7-10-8(12-11-7)6-2-1-3-6/h6H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGJGMBRAEEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Cyclization with Carboxylic Acid Derivatives
The most widely reported method involves cyclization reactions between amidoximes and cyclobutane carboxylic acid derivatives. A key protocol utilizes isatoic anhydrides reacting with amidoximes in a NaOH–DMSO medium under ambient conditions. This one-pot synthesis proceeds via nucleophilic attack of the amidoxime’s amino group on the anhydride carbonyl, followed by cyclodehydration to form the 1,2,4-oxadiazole ring (Figure 1).
Reaction Scheme:
Typical yields range from 65% to 78%, with purity >95% achievable via recrystallization from ethanol-water mixtures.
Cycloaddition Approaches
Alternative routes leverage [3+2] cycloadditions between nitrile oxides and cyclobutane-containing nitriles. For example, chlorooximes derived from cyclobutane derivatives react with acetonitrile derivatives under basic conditions. This method, while less common, offers regioselective advantages for sterically hindered substrates.
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity critically influences reaction kinetics and product stability:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMSO | 78 | 12 |
| DMF | 72 | 14 |
| THF | 58 | 24 |
| Ethanol | 45 | 36 |
Data synthesized from patent EP2560969B1 and VulcanChem
DMSO enhances reaction rates through stabilization of transition states, while protic solvents like ethanol favor byproduct formation.
Temperature and Catalysis
Elevated temperatures (>80°C) accelerate ring closure but risk cyclobutane ring opening. Catalytic systems using Cu(I) salts (e.g., CuCl) improve yields to 82% at 60°C by facilitating nitrile oxide generation.
Industrial-Scale Production Considerations
While laboratory methods are well-established, industrial adaptation presents challenges:
-
Continuous Flow Systems : Microreactor technology reduces reaction times from hours to minutes by improving mass/heat transfer.
-
Purification : Large-scale chromatography is impractical; instead, pH-controlled crystallization (pH 6.5–7.0) achieves >99% purity.
-
Waste Management : DMSO recovery units are essential due to its high boiling point (189°C).
Analytical Characterization Techniques
Critical quality control parameters and methods:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Cyclobutane integrity | H NMR (δ 3.2 ppm multiplet) | No ring-opened byproducts |
| Amine content | Potentiometric titration | 99–101% |
Data derived from VulcanChem and patent WO2018210992A1
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Scalability | Byproducts |
|---|---|---|---|
| Amidoxime cyclization | 78 | High | <2% imidazoles |
| Cycloaddition | 65 | Moderate | 5–8% isoxazoles |
| Enzymatic synthesis | 40* | Low | None detected |
*Theoretical yield based on biocatalytic studies of analogous compounds
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
The oxadiazole core is recognized as a pharmacophore in drug design. Research indicates that derivatives of oxadiazole exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. For instance, related oxadiazole derivatives have shown IC50 values below 10 µM against breast cancer cells.
- Antimicrobial Properties : Research by Kumar et al. (2021) demonstrated that oxadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) suggests that modifications on the oxadiazole ring can enhance efficacy.
Organic Synthesis
This compound serves as a versatile building block in synthetic chemistry. Its ability to undergo various transformations allows chemists to create more complex molecules:
- Synthesis of New Materials : It can be utilized in developing new pharmaceuticals and materials due to its reactive functional groups.
Material Science
Oxadiazole derivatives are explored for applications in material science:
- Energetic Materials : They are investigated for their potential use in explosives and propellants due to their energetic properties.
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of oxadiazoles make them suitable candidates for use in OLED technology.
Case Studies and Research Findings
Several studies have highlighted the biological activities and potential applications of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine:
| Biological Activity | Reference | Observed Effect |
|---|---|---|
| Anticancer Activity | Zhang et al. | IC50 < 10 µM in breast cancer cells |
| Antimicrobial Activity | Kumar et al. | Effective against multiple bacteria |
| Neuroprotective Effects | Smith et al. | Reduced oxidative stress in neurons |
Anticancer Activity
A study evaluated the cytotoxic effects of similar oxadiazole compounds on human breast cancer cells (MCF-7), showing a dose-dependent decrease in cell viability with significant potency observed at lower concentrations.
Antimicrobial Properties
Kumar et al. (2021) assessed the efficacy of various oxadiazole derivatives against common bacterial strains, highlighting their potential as effective antimicrobial agents.
Neuroprotective Effects
Research indicates that compounds with an oxadiazole core may exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cells.
Mechanism of Action
The mechanism of action of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethanamine
- Structure : The isopropyl group replaces the cyclobutyl moiety, reducing steric hindrance and ring strain.
- Molecular Formula : C₇H₁₃N₃O (vs. C₈H₁₄N₃O for the cyclobutyl analog).
- Properties: Lower molecular weight (155.20 g/mol vs.
- Applications : Used in studies requiring less steric bulk, such as enzyme active-site probing .
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine Hydrochloride
- Structure : Cyclopentyl substitution increases ring size, enhancing conformational flexibility.
- Molecular Formula : C₉H₁₆ClN₃O (hydrochloride salt).
- Properties : Higher solubility in polar solvents compared to the cyclobutyl analog due to reduced ring strain.
- Commercial Availability : CAS 1244803-69-7, supplied by Dayang Chem .
N-Methyl-2-[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
Modifications to the Ethanamine Side Chain
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Hydrochloride
- Structure : The ethanamine chain is extended via a methylene bridge.
- Molecular Formula : C₉H₁₆ClN₃O.
- Applications : Explored in antibacterial studies, though discontinued in commercial catalogs .
Piperazine-Linked Analogs (e.g., Compound 44 in )
- Structure : Incorporates a piperazine ring connected to the oxadiazole via a pyridyl linker.
- Properties : Increased molecular complexity and hydrogen-bonding capacity.
- Biological Activity : Demonstrated efficacy against E. coli AcrAB-TolC efflux pumps, with EC₉₀ values indicating structure-activity dependency on substituent size and polarity .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 2-(5-Cyclobutyl-oxadiazol-3-yl)ethanamine | 168.22 | 0.8 | ~10 (DMSO) |
| 2-(5-Isopropyl-oxadiazol-3-yl)ethanamine | 155.20 | 1.2 | ~15 (DMSO) |
| Cyclopentyl analog (hydrochloride) | 217.69 | -0.5 | ~20 (Water) |
Biological Activity
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C8H13N3O, characterized by the presence of a cyclobutyl group attached to an oxadiazole ring. This unique structure provides distinct steric and electronic properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3O |
| Molecular Weight | 167.20 g/mol |
| LogP | -0.17 |
| Rotatable Bonds | 3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the 1,2,4-oxadiazole moiety can exhibit a range of pharmacological effects:
- Antimicrobial Activity : The oxadiazole ring has been associated with antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Properties : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation and migration by targeting specific pathways involved in tumor growth . For instance, structure-activity relationship (SAR) studies have identified analogues that effectively inhibit Sirtuin 2 (Sirt2), a protein implicated in cancer progression .
- Neuroprotective Effects : Some research suggests that oxadiazole derivatives may protect neural cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Case Studies
- Anticancer Activity : A study focusing on the inhibition of Sirt2 revealed that certain 1,2,4-oxadiazole-based compounds significantly reduced cell viability in prostate cancer models. The inhibition mechanism was linked to competitive binding with the enzyme's active site .
- Antimicrobial Efficacy : A comprehensive review highlighted various 1,2,4-oxadiazole derivatives demonstrating potent antimicrobial activity against a range of pathogens. The review emphasized the significance of structural modifications in enhancing bioactivity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the oxadiazole ring or the amine chain can significantly impact biological activity. For instance:
- Substituting different groups on the oxadiazole ring can enhance antimicrobial potency.
- Altering the length or branching of the ethylamine side chain may affect anticancer efficacy.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other oxadiazole derivatives:
Q & A
Q. Key Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | DCC, CH₂Cl₂, 0°C → RT | 65–75 | ≥90 |
| Amine Formation | NaBH₄, MeOH, 4h | 80–85 | ≥95 |
(Advanced) How can researchers address discrepancies in reported anticancer activities across cell lines?
Answer:
Contradictions in IC₅₀ values (e.g., breast cancer vs. neuroblastoma) may arise from:
- Cell-specific uptake mechanisms : Use fluorescent tagging to quantify intracellular concentration.
- Metabolic stability : Perform liver microsome assays to assess metabolic degradation rates.
- Off-target effects : Employ CRISPR screening or proteomics to identify non-specific interactions.
Q. Example Data Reconciliation :
| Cell Line | Reported IC₅₀ (µM) | Adjusted IC₅₀ (Normalized to Uptake) |
|---|---|---|
| MCF-7 | 8.2 | 6.5 |
| SH-SY5Y | 12.4 | 9.1 |
Structured SAR analysis (modifying the cyclobutyl or oxadiazole groups) can clarify activity trends .
(Basic) What spectroscopic and computational methods are used for structural characterization?
Answer:
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths/angles with <0.01 Å precision. Hydrogen bonding networks are critical for stability .
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies cyclobutyl protons (δ 2.5–3.0 ppm) and oxadiazole carbons (δ 160–165 ppm).
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ≈ 4.2 eV) .
(Advanced) What strategies optimize synthetic yield of the hydrochloride salt?
Answer:
- Reaction parameter screening : Vary temperature (0°C vs. RT) and solvent polarity (DMF vs. THF) during cyclization.
- Catalyst optimization : Replace DCC with EDCI/HOBt for milder conditions (yield ↑12%).
- Continuous flow synthesis : Reduces side-product formation (purity ↑98%) by controlling residence time .
Q. Yield Optimization Table :
| Parameter | Baseline Yield (%) | Optimized Yield (%) |
|---|---|---|
| Solvent (THF → DMF) | 65 | 78 |
| Catalyst (DCC → EDCI/HOBt) | 65 | 77 |
(Advanced) How does the cyclobutyl group influence binding affinity compared to other substituents?
Answer:
The cyclobutyl group:
- Steric effects : Reduces binding pocket flexibility vs. cyclopentyl (ΔΔG = −1.8 kcal/mol).
- Electronic effects : Enhanced π-π stacking due to ring strain (dipole moment = 2.1 D vs. 1.7 D for isopropyl).
Q. Comparative Docking Scores :
| Substituent | Docking Score (kcal/mol) |
|---|---|
| Cyclobutyl | −9.2 |
| Cyclopentyl | −7.5 |
| Isopropyl | −6.8 |
MD simulations (AMBER force field) confirm stable interactions with caspase-3’s hydrophobic cleft .
(Advanced) What experimental designs validate the compound’s neuroprotective mechanisms?
Answer:
- In vitro models : Primary neuron cultures exposed to oxidative stress (H₂O₂) with/without compound pretreatment. Measure ROS levels via DCFH-DA fluorescence.
- Pathway inhibition : Use siRNA knockdown of Nrf2 to test dependency on antioxidant pathways.
- Kinetic assays : Monitor caspase-3 cleavage via FRET probes (Km ≈ 12 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
